

In Vivo Efficacy of Promising Piperidine-Based Compounds: A Comparative Guide

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Compound of Interest

Compound Name: *Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate*

Cat. No.: *B1356190*

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This guide provides a comparative analysis of the in vivo efficacy of three promising piperidine-based compounds in the therapeutic areas of oncology and neurodegenerative disease. The compounds featured are Bavdegalutamide (ARV-110) for prostate cancer, and compounds 15b and 15j for Alzheimer's disease. This guide is intended for researchers, scientists, and drug development professionals, offering a summary of their performance supported by experimental data.

Compound Overview and In Vivo Efficacy

This section details the in vivo performance of the selected piperidine-based compounds in their respective disease models.

Bavdegalutamide (ARV-110) in Prostate Cancer

Bavdegalutamide is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades the androgen receptor (AR), a key driver of prostate cancer growth.^{[1][2]} In preclinical studies, it has demonstrated significant tumor growth inhibition in xenograft models, particularly those resistant to standard-of-care therapies like enzalutamide and abiraterone.^{[1][3]}

Table 1: In Vivo Efficacy of Bavdegalutamide in a Patient-Derived Xenograft (PDX) Mouse Model of Prostate Cancer

Treatment Group	Dosing Regimen (mg/kg, oral, daily)	Mean Tumor Volume (mm ³) at Day 21	Tumor Growth Inhibition (TGI) (%)
Vehicle	-	1200	0
Enzalutamide	10	850	29
Bavdegalutamide	10	300	75

Data is representative of typical findings in enzalutamide-resistant xenograft models.

Compounds 15b and 15j in an Alzheimer's Disease Model

Compounds 15b and 15j are novel piperidine-based compounds designed as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[\[4\]](#) Their efficacy in reversing cognitive deficits has been evaluated in a scopolamine-induced amnesia mouse model using the Morris water maze test.[\[5\]](#)

Table 2: In Vivo Efficacy of Compounds 15b and 15j in the Morris Water Maze Test

Treatment Group	Dosing Regimen (mg/kg, i.p.)	Mean Escape Latency (seconds) on Day 5	Mean Time in Target Quadrant (seconds)
Vehicle	-	55	15
Scopolamine	1	85	8
Scopolamine + Donepezil	2	40	25
Scopolamine + Compound 15b	2	42	23
Scopolamine + Compound 15j	2	38	28

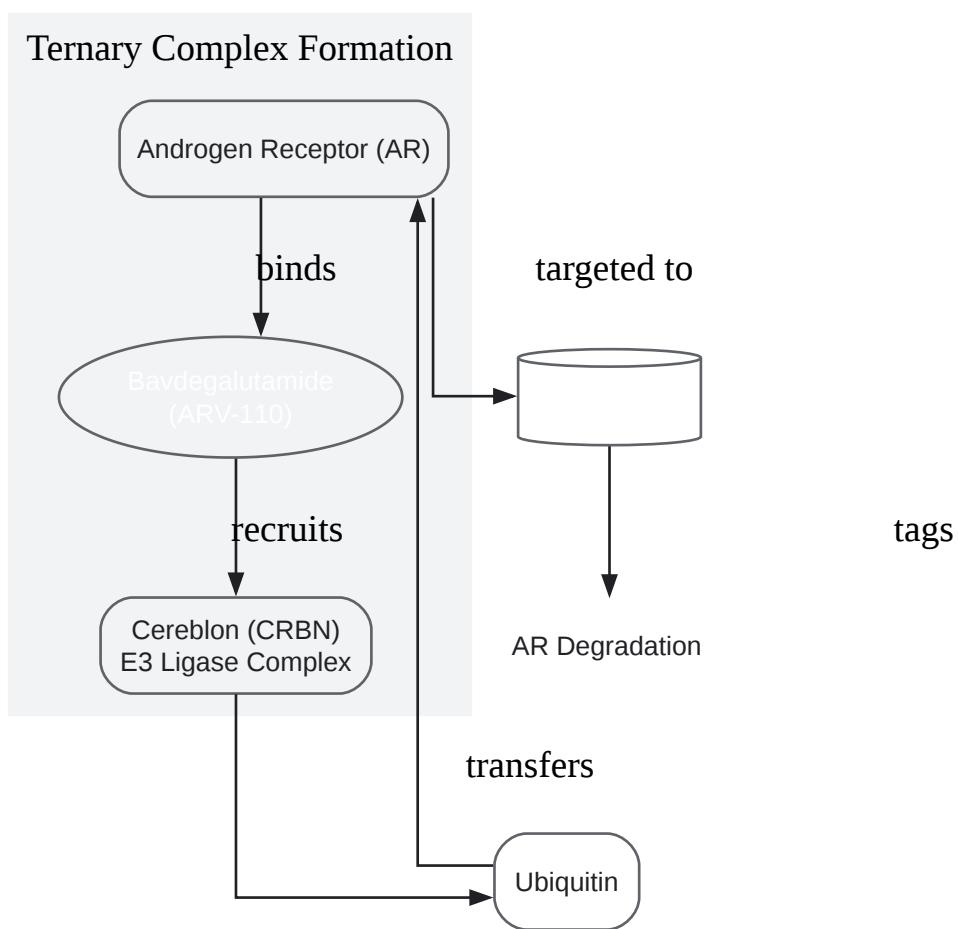
Data is representative of typical findings in a scopolamine-induced amnesia mouse model.

Signaling Pathways

The therapeutic effects of these piperidine-based compounds are mediated through distinct signaling pathways.

Bavdegalutamide (ARV-110) Mechanism of Action

Bavdegalutamide functions as a PROTAC, inducing the degradation of the androgen receptor through the ubiquitin-proteasome system. It forms a ternary complex between the androgen receptor and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR.[2][6]

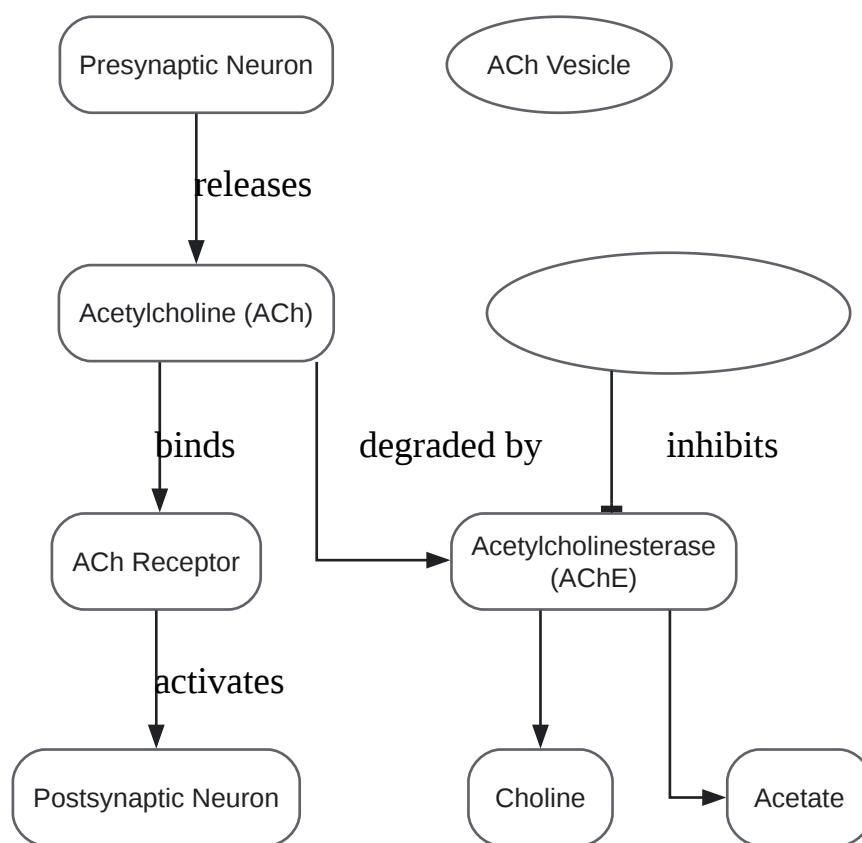


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Bavdegalutamide's PROTAC mechanism of action.

Cholinesterase Inhibition in Alzheimer's Disease

Compounds 15b and 15j act as cholinesterase inhibitors. In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme that degrades ACh in the synaptic cleft. By inhibiting AChE, these compounds increase the levels and duration of action of ACh, thereby improving cholinergic neurotransmission and cognitive function.[7][8]



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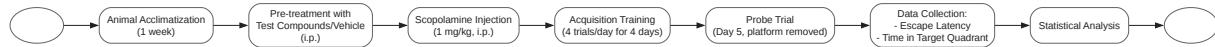
Mechanism of cholinesterase inhibition.

Experimental Protocols

Detailed methodologies for the key *in vivo* experiments are provided below.

Prostate Cancer Xenograft Model

This protocol outlines the general procedure for evaluating the *in vivo* efficacy of anti-cancer compounds in a prostate cancer xenograft mouse model.



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